molecular formula C10H8O2 B115589 5-Methyl-1-benzofuran-3-carbaldehyde CAS No. 143883-36-7

5-Methyl-1-benzofuran-3-carbaldehyde

Cat. No.: B115589
CAS No.: 143883-36-7
M. Wt: 160.17 g/mol
InChI Key: CWLYERLWUHGELA-UHFFFAOYSA-N
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Description

5-Methyl-1-benzofuran-3-carbaldehyde is a chemical building block of significant interest in medicinal chemistry and organic synthesis. The benzofuran scaffold is a privileged structure in drug discovery, known for its diverse pharmacological potential. Recent scientific investigations highlight its relevance, as a closely related compound, 2-methyl-1-benzofuran-3-carbaldehyde, has been identified as a metabolite in the novel bacterial degradation pathway of anthracene, a persistent organic pollutant . This underscores the role of benzofuran derivatives in environmental bioremediation studies. Furthermore, the benzofuran core is extensively researched for its therapeutic applications. Benzofuran-based molecules are recognized as promising scaffolds for the development of α-amylase inhibitors, which are a modern therapeutic approach for managing type 2 diabetes by reducing carbohydrate absorption and mitigating postprandial hyperglycemia . The structural features of benzofuran allow for diverse intermolecular interactions with biological targets, making it a versatile template for designing novel bioactive compounds. Research into benzofuran derivatives spans a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal agents, facilitating the exploration of new therapeutic candidates and reaction mechanisms in organic chemistry . This compound serves as a key intermediate for researchers developing innovative molecules in these fields.

Properties

CAS No.

143883-36-7

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

5-methyl-1-benzofuran-3-carbaldehyde

InChI

InChI=1S/C10H8O2/c1-7-2-3-10-9(4-7)8(5-11)6-12-10/h2-6H,1H3

InChI Key

CWLYERLWUHGELA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC=C2C=O

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 5-Methyl-1-benzofuran-3-carbaldehyde and structurally related compounds:

Compound Name Heteroatom Substituents CAS No. Molecular Formula
This compound O (furan) Methyl (C5), Carbaldehyde (C3) Not Provided C₁₀H₈O₂
5-Ethyl-3-methyl-1-benzofuran-2-carbaldehyde O (furan) Ethyl (C5), Methyl (C3), Carbaldehyde (C2) 58455-61-1 C₁₂H₁₂O₂
Methyl 5-amino-1-benzothiophene-2-carboxylate S (thiophene) Amino (C5), Methoxycarbonyl (C2) 20532-28-9 C₁₀H₉NO₂S

Key Comparisons:

Substituent Position and Type The carbaldehyde group in this compound occupies position 3, whereas in 5-Ethyl-3-methyl-1-benzofuran-2-carbaldehyde, it is at position 2. Replacing the methyl group at C5 with an ethyl group (as in the ethyl analog) increases lipophilicity and steric bulk, which may influence solubility and binding affinity in biological systems.

Heteroatom Effects Compared to Methyl 5-amino-1-benzothiophene-2-carboxylate, which contains a sulfur atom in the thiophene ring, the oxygen atom in benzofuran derivatives like this compound creates a more electron-rich aromatic system. Sulfur’s lower electronegativity and larger atomic size in benzothiophenes can enhance π-electron delocalization and alter redox properties .

Functional Group Reactivity The carbaldehyde group in this compound is highly reactive toward nucleophiles, making it suitable for forming Schiff bases or heterocyclic adducts. In contrast, the methoxycarbonyl group in Methyl 5-amino-1-benzothiophene-2-carboxylate is less electrophilic, favoring hydrolysis or amidation reactions .

Physicochemical and Spectroscopic Properties

  • Solubility : The ethyl-substituted analog (C₁₂H₁₂O₂) is likely less polar and more soluble in organic solvents than the methyl derivative due to increased alkyl chain length .
  • Electronic Effects : The carbaldehyde group at C3 in this compound may exhibit stronger electron-withdrawing effects compared to the C2-substituted analog, influencing UV-Vis absorption maxima.

Structural Analysis Methods

Crystallographic tools like SHELX and ORTEP-3 are critical for elucidating the molecular geometry and intermolecular interactions of these compounds. For example:

  • SHELX software enables precise refinement of crystal structures, aiding in the determination of bond lengths and angles influenced by substituent positions .
  • ORTEP-3’s graphical interface facilitates visualization of steric effects, such as the spatial arrangement of ethyl vs. methyl groups in benzofuran derivatives .

Preparation Methods

Reaction Mechanism and Optimization

A solution of 5-methylbenzofuran (92 g, 0.78 mol) in anhydrous dimethylformamide (DMF, 150 g) reacts with phosphorous oxychloride (POCl₃, 132 g) at 100°C for 10 h. The formylation proceeds via electrophilic aromatic substitution, where the Vilsmeier reagent (DMF-POCl₃ complex) generates an acylium ion that attacks the benzofuran’s 3-position. Post-reaction workup includes neutralization with saturated sodium acetate, extraction with diethyl ether, and vacuum distillation, yielding 62% pure product.

Key Parameters:

  • Temperature : 100°C (critical for reagent activation).

  • Solvent : Anhydrous DMF (prevents side reactions).

  • Stoichiometry : 1:1.1 molar ratio of benzofuran to POCl₃.

Table 1. Vilsmeier-Haack Synthesis Data

ParameterValue
Yield62%
Purity (GC-MS)>98%
Reaction Time20 h (two 10 h cycles)
Distillation Conditions125–127°C at 2 mmHg

This method’s scalability is limited by the exothermic nature of POCl₃ addition, necessitating controlled batch processing.

Palladium-Catalyzed Cross-Coupling for Direct Aldehyde Installation

Pd-mediated coupling offers a regioselective route to this compound, leveraging halogenated precursors.

Synthetic Pathway

5-Iodo-3-methylphenol derivatives undergo coupling with methyl propargyl ether in the presence of Pd(PPh₃)₄ and CuI (10 mol%) in triethylamine. The reaction forms the benzofuran core via cyclization, followed by oxidative formylation using IBX (2-iodoxybenzoic acid) to install the aldehyde group.

Table 2. Pd-Catalyzed Reaction Conditions

ComponentQuantity
5-Iodo-3-methylphenol20 mmol
Pd(PPh₃)₄5 mol%
CuI10 mol%
Yield55–60%

This method’s advantage lies in its compatibility with diverse substituents, though iodide precursors are costly.

Chloromethylation-Oxidation Sequence

Chloromethylation followed by Sommelet–Hauser oxidation provides a two-step route to the target aldehyde.

Step 1: Chloromethylation

5-Methylbenzofuran reacts with formaldehyde (9.7 g) and HCl gas at 65°C to form 3-chloromethyl-5-methylbenzofuran. The reaction’s success hinges on HCl saturation, which protonates formaldehyde, enabling electrophilic attack at the 3-position.

Step 2: Oxidation with Urotropine

3-Chloromethyl-5-methylbenzofuran (18.25 g, 0.1 mol) reacts with urotropine (14.02 g) in chloroform under reflux. Steam distillation isolates the aldehyde, which is recrystallized from ethanol (31% yield).

Table 3. Chloromethylation-Oxidation Performance

MetricValue
Overall Yield31%
Purity (HPLC)95%
Key LimitationLow yield in oxidation

Friedel-Crafts Acylation and Subsequent Oxidation

While less common, Friedel-Crafts acylation introduces an acetyl group at the 3-position, which is oxidized to the aldehyde.

Procedure

5-Methylbenzofuran reacts with acetyl chloride (1.2 equiv) and AlCl₃ (1.5 equiv) in dichloromethane at 0°C. The resulting 3-acetyl-5-methylbenzofuran undergoes Rosenmund reduction using H₂/Pd-BaSO₄ to yield the aldehyde.

Table 4. Friedel-Crafts Route Efficiency

ParameterValue
Acylation Yield70%
Oxidation Yield45%
Total Yield31.5%

This method’s multi-step nature and moderate yields limit its industrial adoption.

Structural Characterization and Analytical Data

This compound is confirmed via:

  • ¹H NMR (CDCl₃) : δ 2.61 (s, 3H, CH₃), 9.98 (s, 1H, CHO), 7.72 (d, 1H, aromatic), 7.44–7.48 (m, 1H).

  • FT-IR : Strong absorption at 1,710 cm⁻¹ (C=O stretch).

  • GC-MS : m/z 174 [M]⁺ .

Q & A

Basic: What are the established synthetic routes for 5-methyl-1-benzofuran-3-carbaldehyde?

Methodological Answer:
The synthesis typically involves multi-step procedures such as:

  • Claisen condensation or Friedel-Crafts acylation to construct the benzofuran core.
  • Vilsmeier-Haack formylation to introduce the aldehyde group at the 3-position.
  • Methylation at the 5-position using methylating agents like methyl iodide under basic conditions.

Key considerations include optimizing reaction temperatures (e.g., 60–80°C for acylation steps) and catalyst selection (e.g., AlCl₃ for Friedel-Crafts reactions). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:
Standard characterization includes:

  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Methyl groups at the 5-position resonate at δ 2.3–2.5 ppm. Aromatic protons show splitting patterns consistent with the benzofuran scaffold .
  • IR Spectroscopy : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch of aldehyde) and ~1600 cm⁻¹ (aromatic C=C).
  • Mass Spectrometry (MS) : Molecular ion peak [M⁺] at m/z 174 (C₁₀H₈O₂).

Validation requires cross-referencing with simulated spectra from computational tools like Gaussian or ACD/Labs .

Advanced: How can contradictions in crystallographic refinement data be resolved?

Methodological Answer:
Discrepancies in X-ray diffraction data (e.g., high R-factors or non-converging refinement) can be addressed by:

  • Multi-parameter optimization in SHELXL: Adjusting displacement parameters (ADPs) and applying restraints for disordered regions .
  • Validation tools : Using PLATON to check for missed symmetry or twinning.
  • Data re-collection : High-resolution datasets (≤1.0 Å) improve electron density maps, especially for the aldehyde group, which may exhibit positional disorder .

Advanced: What methodologies optimize reaction conditions for benzofuran derivatives?

Methodological Answer:
Systematic optimization involves:

  • Design of Experiments (DoE) : Varying parameters like solvent polarity (DMF vs. THF), temperature, and catalyst loading to maximize yield.
  • In-situ monitoring : Using HPLC or GC-MS to track intermediate formation (e.g., during formylation).
  • Kinetic studies : Determining rate constants for key steps (e.g., methylation) to identify bottlenecks .

Advanced: How are molecular interactions analyzed using crystallographic tools?

Methodological Answer:

  • ORTEP-3 : Generates thermal ellipsoid plots to visualize bond lengths/angles and assess steric effects near the aldehyde group .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds between aldehyde and adjacent molecules) .
  • Density Functional Theory (DFT) : Validates crystallographic data by comparing experimental and calculated bond geometries .

Basic: What are key spectroscopic markers for identifying the aldehyde group in NMR?

Methodological Answer:

  • ¹H NMR : A sharp singlet at δ ~10.0 ppm (no coupling due to lack of adjacent protons).
  • ¹³C NMR : Resonance at δ ~190–195 ppm (characteristic of aldehydes).
  • DEPT-135 : Confirms the absence of CH₂ or CH₃ groups adjacent to the aldehyde .

Advanced: How is purity and stability assessed using HPLC?

Methodological Answer:

  • Column : C18 reverse-phase (4.6 × 250 mm, 5 µm).
  • Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.
  • Detection : UV at 254 nm. Retention time (~8.2 min) and peak symmetry (As ≤ 1.2) indicate purity. Stability is tested under accelerated conditions (40°C/75% RH for 4 weeks), monitoring degradation products (e.g., oxidation to carboxylic acid) .

Advanced: How to address non-converging refinement parameters in SHELXL?

Methodological Answer:

  • Restraints : Apply SIMU/DELU restraints to manage anisotropic displacement of the methyl group.
  • Twinning refinement : Use TWIN/BASF commands if data suggests twinning (e.g., high Rint values).
  • Alternative models : Test occupancy of disordered solvent molecules near the benzofuran ring .

Advanced: What strategies are used in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replacing methyl with halogens) to probe electronic effects.
  • Biological assays : Measure IC₅₀ values against target enzymes (e.g., MAO-B) to correlate activity with substituent position .
  • Docking studies : Use AutoDock Vina to predict binding modes of the aldehyde group in enzyme active sites .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to volatile aldehyde emissions.
  • Spill management : Neutralize with sodium bisulfite solution to convert the aldehyde to a non-volatile adduct .

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